4-Methylenepiperidine 2,2,2-trifluoroacetate
Description
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Properties
IUPAC Name |
4-methylidenepiperidine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.C2HF3O2/c1-6-2-4-7-5-3-6;3-2(4,5)1(6)7/h7H,1-5H2;(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJSVVSFBYEJHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCNCC1.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Piperidine Scaffolds in Advanced Organic Synthesis
The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry and organic synthesis. thieme-connect.comarizona.edu Its prevalence is underscored by its presence in a vast number of FDA-approved pharmaceuticals and biologically active natural products. arizona.eduenamine.net The significance of the piperidine scaffold can be attributed to several key factors:
Structural Versatility: The chair-like conformation of the piperidine ring allows for the precise spatial arrangement of substituents, influencing molecular geometry and three-dimensionality. rsc.org This is crucial for optimizing interactions with biological targets such as enzymes and receptors.
Physicochemical Properties: The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor and, when protonated, a hydrogen bond donor. This basicity is often critical for aqueous solubility and for forming salt derivatives, which can improve a drug candidate's pharmacokinetic profile. thieme-connect.com
Synthetic Accessibility: A wide array of synthetic methodologies has been developed for the construction and functionalization of the piperidine core, making it a readily accessible building block for complex molecule synthesis. nbinno.com
The introduction of an exocyclic methylene (B1212753) group, as seen in 4-methylenepiperidine (B3104435), adds a valuable point of reactivity. This functional group is amenable to a variety of chemical transformations, including hydrogenation, oxidation, and addition reactions, allowing for further diversification of the piperidine scaffold. nih.govrsc.org
The Strategic Role of Trifluoroacetate Counterions in Chemical Transformations
While often considered a spectator ion, the counterion in a chemical reaction can play a decisive role in influencing reactivity, selectivity, and reaction outcomes. The trifluoroacetate (B77799) (TFA) anion, the conjugate base of the strong trifluoroacetic acid (pKa ≈ 0.23), possesses a unique combination of properties that make it a strategic component in organic synthesis. commonorganicchemistry.comwikipedia.org
The high acidity of trifluoroacetic acid means that its conjugate base, trifluoroacetate, is a very weak base and a poor nucleophile. This non-nucleophilic character is highly desirable in many transformations, as it prevents the counterion from interfering with the desired reaction pathway by competing with other nucleophiles.
Furthermore, the trifluoroacetate counterion can influence the solubility of the corresponding cation in organic solvents. nbinno.com Trifluoroacetic acid itself is a versatile solvent for NMR spectroscopy and is used as a reagent in organic synthesis due to its volatility and solubility in organic media. wikipedia.orgquora.com Salts derived from it can leverage these properties. For instance, ammonium (B1175870) trifluoroacetate has been employed as an effective catalyst in multicomponent reactions, highlighting the active role the salt can play. nih.gov
The electron-withdrawing nature of the trifluoromethyl group stabilizes the negative charge on the carboxylate, contributing to its stability and low nucleophilicity. wikipedia.org This makes trifluoroacetate an excellent counterion for stabilizing reactive cationic species without interfering with their subsequent chemical transformations.
Overview of Academic Research Trajectories for 4 Methylenepiperidine 2,2,2 Trifluoroacetate
Historical Evolution of Preparative Routes to Methylene-Substituted Piperidines
The introduction of an exocyclic methylene (B1212753) group onto the piperidine (B6355638) ring has been a long-standing challenge in synthetic organic chemistry. Early methodologies often involved multi-step sequences with harsh reaction conditions and limited functional group tolerance. One of the seminal approaches to the synthesis of 4-methylenepiperidine involved the Wittig reaction, a Nobel Prize-winning method for alkene synthesis from carbonyl compounds. mdpi.com
Another classical approach involved starting with N-protected 4-piperidone derivatives, where the protecting group was often a tert-butoxycarbonyl (Boc) group. The Wittig olefination of N-Boc-4-piperidone provided N-Boc-4-methylenepiperidine, which could then be deprotected under acidic conditions to yield 4-methylenepiperidine or its acid addition salt. nih.govgoogle.com While effective, the high cost of the N-Boc-4-piperidone precursor presented a significant drawback for large-scale production, limiting its economic viability. nih.govgoogle.com
Alternative historical methods have also been reported, such as those proceeding via hydroxychlorination, elimination, and strong base hydrolysis of precursor compounds. However, these routes were often plagued by side reactions, such as the formation of ether byproducts, which resulted in low yields. google.com These early methods, while foundational, highlighted the need for more efficient, cost-effective, and scalable synthetic strategies.
Contemporary Synthetic Strategies for this compound
Modern synthetic chemistry has focused on refining the established routes and developing novel methodologies to improve the efficiency, scalability, and environmental footprint of 4-methylenepiperidine synthesis. These strategies can be broadly categorized into direct synthetic approaches to the trifluoroacetate salt and transformations of precursor compounds.
Direct Synthetic Approaches to the Trifluoroacetate Salt
The direct synthesis of this compound typically involves the preparation of the free base, 4-methylenepiperidine, followed by salt formation with trifluoroacetic acid (TFA). The free base is commonly synthesized via the Wittig reaction of a suitable N-protected 4-piperidone, followed by deprotection.
Recent advancements have focused on optimizing the deprotection and salt formation steps. For instance, after the synthesis of N-acyl-4-methylenepiperidine, the acyl group can be removed, and the resulting free base can be distilled to obtain a pure product. This purified 4-methylenepiperidine can then be treated with a solution of trifluoroacetic acid in an appropriate solvent to precipitate the desired trifluoroacetate salt. google.com This method allows for the isolation of a high-purity solid, which is often advantageous for storage, handling, and subsequent reactions.
Transformations of Precursor Compounds for its Formation
The transformation of various precursor compounds remains a cornerstone of contemporary strategies. A prevalent method involves the use of more economical N-substituted piperidones, such as N-methyl-4-piperidone, which undergoes a Wittig reaction to yield N-methyl-4-methylenepiperidine. nih.gov The N-methyl group can then be replaced with an acyl group, for example, by reaction with a chloroformate like methyl chloroformate or ethyl chloroformate. nih.gov This N-acylated intermediate is then hydrolyzed under basic conditions to yield 4-methylenepiperidine, which can be subsequently converted to its trifluoroacetate salt. nih.govgoogle.com
Another approach involves the elimination reaction of a mesylate or tosylate precursor. For example, N-Boc-4-(hydroxymethyl)piperidine can be converted to its corresponding mesylate, which upon treatment with a strong base like potassium tert-butoxide, undergoes elimination to form N-Boc-4-methylenepiperidine. google.com Deprotection of the Boc group under acidic conditions, followed by treatment with trifluoroacetic acid, furnishes the final product.
The following table summarizes some contemporary synthetic routes to 4-methylenepiperidine and its salts:
| Precursor | Key Transformation | Intermediate | Final Product | Reference(s) |
| N-methyl-4-piperidone | Wittig reaction, N-dealkylation-acylation, Hydrolysis | N-methyl-4-methylenepiperidine, N-acyl-4-methylenepiperidine | 4-Methylenepiperidine hydrochloride | nih.gov |
| N-Boc-4-piperidone | Wittig reaction, Deprotection | N-Boc-4-methylenepiperidine | 4-Methylenepiperidine hydrochloride | google.com |
| N-Boc-4-(hydroxymethyl)piperidine | Mesylation, Elimination, Deprotection | N-Boc-4-methylenepiperidine | 4-Methylenepiperidine | google.com |
| 1-Benzylpiperidin-4-one | Wittig reaction, N-debenzylation | 1-Benzyl-4-methylenepiperidine | 4-Methylenepiperidine | organic-chemistry.org |
Catalytic Advancements in the Synthesis of this compound
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability. While the core olefination step in 4-methylenepiperidine synthesis often relies on stoichiometric Wittig reagents, catalytic methods are increasingly being explored for other transformations within the synthetic sequence.
Palladium-catalyzed reactions, for instance, have been employed in the functionalization of piperidine rings, which could be adapted for the synthesis of precursors to 4-methylenepiperidine. ajchem-a.com Furthermore, advancements in catalytic hydrogenation have enabled the stereoselective reduction of pyridine (B92270) derivatives to piperidines, providing a potential entry point to substituted 4-piperidones. researchgate.net Ruthenium-based catalysts are prominent in ring-closing metathesis (RCM) reactions, which can be a powerful tool for constructing the piperidine ring itself from acyclic precursors. semanticscholar.org
In the context of deprotection, catalytic methods offer milder alternatives to harsh acidic or basic conditions. For example, catalytic transfer hydrogenation can be used to remove N-benzyl groups, avoiding the use of reagents like 1-chloroethyl chloroformate. organic-chemistry.org
While direct catalytic olefination of 4-piperidones to form the exocyclic methylene group is still an area of active research, the broader advancements in catalysis for heterocycle synthesis provide a toolbox of methods that can be applied to create more efficient and elegant synthetic routes to 4-methylenepiperidine and its derivatives. souleresearchgroup.org
The following table highlights some catalytic approaches relevant to piperidine synthesis:
| Catalytic Method | Catalyst Type | Application in Piperidine Synthesis | Reference(s) |
| Hydrogenation | Ruthenium, Rhodium, Palladium, Iridium | Reduction of pyridines to piperidines | researchgate.net |
| Ring-Closing Metathesis (RCM) | Ruthenium (e.g., Grubbs catalysts) | Formation of the piperidine ring from diene precursors | semanticscholar.org |
| C-H Functionalization | Palladium, Rhodium, Iridium | Direct modification of the piperidine scaffold | souleresearchgroup.org |
| Asymmetric Annulation | Chiral Phosphines | Enantioselective synthesis of piperidine derivatives | nih.gov |
Sustainable and Green Chemistry Considerations in its Production
The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and their intermediates. In the production of this compound, there is a clear trend towards developing more sustainable processes.
A key consideration is atom economy, and routes that avoid the use of stoichiometric reagents with poor atom economy, such as the Wittig reaction which generates triphenylphosphine (B44618) oxide as a byproduct, are desirable. While direct catalytic alternatives to the Wittig reaction for this specific transformation are not yet mainstream, process optimization to minimize waste and facilitate byproduct removal is crucial. google.com
The choice of protecting groups and deprotection methods also has significant green chemistry implications. For example, moving away from the N-benzyl group, which often requires harsh deprotection conditions, towards more readily cleavable groups like Boc is a step in a greener direction. However, the synthesis of the N-Boc-piperidone precursor itself needs to be efficient and sustainable. google.com
Modern synthetic processes for 4-methylenepiperidine have been developed to avoid the use of hazardous reagents like organolithium compounds and to eliminate the need for purification by column chromatography, which consumes large quantities of solvents. researchgate.net Instead, purification through distillation or crystallization of salts is preferred. google.com The development of one-pot procedures, where multiple synthetic steps are carried out in a single reaction vessel, can also significantly reduce solvent usage, energy consumption, and waste generation.
Electrophilic and Nucleophilic Properties of the 4-Methylenepiperidine Moiety
The 4-methylenepiperidine moiety possesses both nucleophilic and electrophilic potential, largely centered around the exocyclic alkene.
Nucleophilic Character : The π-electrons of the carbon-carbon double bond render it nucleophilic, making it susceptible to attack by electrophiles. This is a characteristic reaction of alkenes. However, in the case of this compound, the presence of the positively charged ammonium (B1175870) center on the piperidine ring exerts an electron-withdrawing inductive effect. This effect reduces the electron density of the double bond, thereby decreasing its nucleophilicity compared to an N-alkylated or N-acylated 4-methylenepiperidine.
Electrophilic Character : While the alkene itself is electron-rich, it can react as an electrophile under specific conditions, particularly after activation. For instance, in the presence of a strong acid, protonation of the double bond could generate a carbocation at the 4-position of the piperidine ring, which would then be highly electrophilic and reactive towards nucleophiles. Molecules with an α,β-unsaturated carbonyl structure are considered soft electrophiles that preferentially undergo Michael additions with soft nucleophiles. nih.gov While 4-methylenepiperidine lacks this conjugation, this principle highlights how electronic structure dictates reactivity. nih.gov
The reactivity is a balance between the inherent nucleophilicity of the alkene and the electron-withdrawing nature of the protonated amine, making it a versatile but moderately reactive functional group.
Role in Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed reactions are fundamental for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov The 4-methylenepiperidine scaffold can participate in these reactions, although the trifluoroacetate salt form presents specific challenges. The nitrogen atom's lone pair is often crucial for coordinating with the metal catalyst; in the salt form, this lone pair is unavailable due to protonation. nih.govrsc.org Therefore, a base is typically required to liberate the free amine for the reaction to proceed.
Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis. researchgate.netnih.gov The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide or triflate, is one of the most widely used. illinois.edudntb.gov.ua
For the 4-methylenepiperidine moiety to participate, it could be derivatized into a suitable coupling partner. For example, conversion of the alkene to a vinyl halide or vinyl triflate would allow it to act as the electrophilic partner in a Suzuki-Miyaura reaction. The general catalytic cycle for such a reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com
| Step | Description |
| Oxidative Addition | The Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., a vinyl halide derived from 4-methylenepiperidine), forming a Pd(II) complex. |
| Transmetalation | The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step typically requires a base to activate the boronic acid. illinois.edu |
| Reductive Elimination | The two organic fragments on the palladium center couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst. youtube.com |
While direct involvement of this compound is unlikely without prior functionalization and neutralization, derivatives of the piperidine core are frequently used in these powerful bond-forming reactions. nih.govnih.gov
Beyond palladium, catalysts based on other transition metals like nickel, copper, and cobalt are also effective for C-C bond formation. nih.govpreprints.orgrsc.org These metals can offer complementary reactivity and may be more cost-effective. rsc.orgrsc.org
Nickel-Catalyzed Couplings : Nickel catalysts are particularly effective for coupling challenging substrates, including various aryl and alkyl electrophiles with boron reagents. rsc.org
Copper-Catalyzed Couplings : Organocopper reagents are valuable for forming bonds at highly sterically hindered carbon centers. The use of copper can facilitate efficient transmetalation to a palladium co-catalyst via a compact transition state. nih.gov
Negishi Coupling : This reaction involves the use of organozinc reagents, which are known for their high reactivity and functional group tolerance. nih.gov A derivative of 4-methylenepiperidine could be coupled with an organozinc reagent in the presence of a palladium or nickel catalyst. mdpi.com
The successful application of these methods to the 4-methylenepiperidine framework would similarly depend on the presence of appropriate functional handles on the ring and managing the reactivity of the nitrogen atom.
Cycloaddition Reactions Involving the Exocyclic Alkene
The exocyclic double bond of 4-methylenepiperidine is an excellent participant in cycloaddition reactions, a class of pericyclic reactions that form cyclic products. libretexts.org
[4+2] Cycloaddition (Diels-Alder Reaction) : The alkene can act as a dienophile (a 2π-electron component) in a Diels-Alder reaction, reacting with a conjugated diene (a 4π-electron component) to form a six-membered ring. nih.gov This reaction is a powerful method for constructing complex polycyclic systems with high stereocontrol. The product would be a spirocyclic compound with the newly formed ring attached at the 4-position of the piperidine.
[2+2] Cycloaddition : Photochemical [2+2] cycloadditions can occur between the exocyclic alkene and another alkene upon irradiation with UV light. This reaction forms a strained four-membered cyclobutane (B1203170) ring and is useful for synthesizing unique spirocyclic structures. libretexts.org
[3+2] Dipolar Cycloaddition : The alkene can also act as a dipolarophile, reacting with 1,3-dipoles such as nitrones or azides. This type of reaction is a key strategy for synthesizing five-membered heterocyclic rings. For instance, reaction with a nitrone would yield an isoxazolidine (B1194047) ring spiro-fused to the piperidine. iupac.org
Functional Group Interconversions on the Piperidine Ring System
The 4-methylene group is a versatile handle for introducing other functional groups onto the piperidine ring. Studies on related N-protected 4-methylenepiperidines have demonstrated several reliable transformations. nih.govacs.org These interconversions allow for the synthesis of a diverse range of 4-substituted piperidine derivatives. ub.eduvanderbilt.edu
| Reaction | Reagents | Product Functional Group | Diastereoselectivity | Reference |
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Primary Alcohol (-CH₂OH) | High (single diastereoisomer reported) | nih.govacs.org |
| Ozonolysis | 1. O₃ 2. Me₂S (reductive workup) | Ketone (=O) | Not Applicable | nih.gov |
These transformations provide access to key intermediates. For example, the resulting 4-hydroxymethylpiperidine can be further functionalized, while the 4-piperidone is a precursor for a wide array of other derivatives. nih.gov
Stereochemical Control and Diastereoselectivity in Reactions Involving this compound
Controlling stereochemistry is a central goal in modern organic synthesis. Research on N-Boc-2-aryl-4-methylenepiperidines has shown that high levels of stereocontrol can be achieved. nih.govacs.org
A key strategy is the kinetic resolution of racemic 2-aryl-4-methylenepiperidines via asymmetric deprotonation using a chiral base, such as n-BuLi complexed with the chiral ligand sparteine. This process selectively removes a proton from one enantiomer, allowing for its separation from the unreacted enantiomer, both of which can be isolated with high enantiomeric ratios. nih.govacs.org
Crucially, subsequent functionalization of the 4-methylene group on these enantioenriched piperidines proceeds with excellent diastereoselectivity. nih.gov
Hydroboration-Oxidation : The hydroboration of enantioenriched N-Boc-2-aryl-4-methylenepiperidine using BH₃·THF, followed by oxidation, yields the corresponding 4-(hydroxymethyl)piperidine as a single diastereoisomer (dr >99:1). acs.org The stereochemistry of the product is directed by the existing stereocenter at the 2-position of the ring.
Ozonolysis : The conversion of the methylene group to a ketone via ozonolysis occurs without loss of enantiopurity at the adjacent stereocenter. nih.gov
These findings demonstrate that while the 4-methylene group itself is not a stereocenter, its reactions can be controlled by existing chirality within the piperidine ring, enabling the synthesis of specific diastereoisomers of 2,4-disubstituted piperidines. Such stereochemical control is vital for creating structurally diverse and well-defined molecules. nih.govresearchgate.net
Applications of 4 Methylenepiperidine 2,2,2 Trifluoroacetate As a Versatile Synthetic Building Block
Construction of Nitrogen-Containing Heterocyclic Architectures
The unique structural motif of 4-methylenepiperidine (B3104435), featuring a reactive exocyclic alkene tethered to a piperidine (B6355638) ring, provides a versatile platform for the synthesis of a wide array of nitrogen-containing heterocyclic systems.
Synthesis of Substituted Pyridazines
While direct, documented examples of 4-methylenepiperidine 2,2,2-trifluoroacetate being used as a direct precursor for substituted pyridazines are not extensively reported in the literature, its inherent reactivity suggests a potential application in this area through cycloaddition reactions. The construction of the pyridazine (B1198779) ring typically involves the reaction of a four-carbon unit with a hydrazine (B178648) derivative.
Theoretically, the exocyclic double bond of an N-protected 4-methylenepiperidine could act as a dienophile in a [4+2] cycloaddition reaction with a suitable 1,2,4,5-tetrazine. This type of inverse-electron-demand Diels-Alder reaction would proceed with the elimination of dinitrogen to yield a dihydropyridazine (B8628806) intermediate, which could then be oxidized to the aromatic pyridazine. This would result in a novel spiro-pyridazine where the piperidine ring is fused at the 4-position. Although this specific application with 4-methylenepiperidine is a proposed pathway, the strategy of using alkenes in cycloadditions with tetrazines is a known method for pyridazine synthesis.
Preparation of Diverse Piperidine Derivatives
The exocyclic double bond of 4-methylenepiperidine is the focal point for a multitude of chemical transformations, allowing for the introduction of various functionalities at the 4-position of the piperidine ring. This versatility has been exploited to generate a library of substituted piperidines, which are prevalent scaffolds in pharmaceuticals and natural products. nih.govresearchgate.net
One common transformation is the hydroboration-oxidation of the double bond. Treatment of N-Boc-2-aryl-4-methylenepiperidine with borane-tetrahydrofuran (B86392) complex (BH3·THF) followed by oxidative workup yields the corresponding 4-hydroxymethylpiperidine derivative as a single diastereoisomer. nih.gov This alcohol can be further functionalized, for instance, by esterification. nih.gov
Ozonolysis provides another route to functionalized piperidines. The cleavage of the double bond in N-Boc-2-aryl-4-methylenepiperidine with ozone, followed by a reductive workup, affords the corresponding N-Boc-2-aryl-4-piperidone. nih.gov These 4-piperidones are themselves versatile intermediates for creating further derivatives. researchgate.net
Furthermore, the double bond can participate in cycloaddition reactions to form spiro-heterocycles. For example, 1,3-dipolar cycloaddition reactions of azomethine ylides with the exocyclic alkene of a 4-methylenepiperidine derivative can lead to the formation of spiro-pyrrolidinyl-piperidine structures. rsc.org These complex, three-dimensional molecules are of significant interest in drug discovery. nih.gov
Below is a table summarizing some of the transformations of 4-methylenepiperidine derivatives:
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| N-Boc-2-aryl-4-methylenepiperidine | 1. BH3·THF2. H2O2, NaOH | N-Boc-2-aryl-4-(hydroxymethyl)piperidine | 67 | nih.gov |
| N-Boc-2-aryl-4-methylenepiperidine | 1. O3, CH2Cl2, -78 °C2. Me2S | N-Boc-2-aryl-4-piperidone | High | nih.gov |
| 3,5-bis(ylidene)-4-piperidones | Azomethine ylide | Dispiro[3H-indole-3,2′-pyrrolidine-3′,3′′-piperidines] | - | nih.gov |
Strategic Use in Total Synthesis of Complex Natural Products and Analogues
The piperidine ring is a fundamental structural unit in a vast number of alkaloids and other biologically active natural products. While a direct total synthesis of a complex natural product explicitly starting from this compound is not prominently featured in readily available literature, the utility of the 4-methylenepiperidine scaffold as a key synthetic intermediate is evident.
For instance, the synthesis of various 2,4-disubstituted piperidine fragments, which are crucial components of many natural products, can be achieved from 2-aryl-4-methylenepiperidines. nih.gov The ability to functionalize the 4-position with stereocontrol makes this a valuable strategy for the asymmetric synthesis of complex targets. The resulting 4-substituted piperidines can then be incorporated into larger molecular frameworks en route to the final natural product.
The synthesis of spiro-piperidines, which are also found in some natural products, represents another area where 4-methylenepiperidine derivatives are valuable. The construction of the spirocyclic system can be achieved through reactions involving the exocyclic double bond, providing a convergent approach to these intricate architectures. rsc.org
Development of Novel Reagents and Ligands Derived from the Compound
The piperidine framework is a common feature in the design of chiral ligands for asymmetric catalysis. The conformational rigidity of the piperidine ring can provide a well-defined steric environment, which is crucial for achieving high levels of stereocontrol in chemical reactions.
Derivatives of 4-methylenepiperidine hold potential for the development of novel ligands. For example, the 4-hydroxymethylpiperidine, obtained via hydroboration-oxidation, can be further elaborated into phosphine, amine, or other coordinating groups. The synthesis of such bidentate or tridentate ligands incorporating the piperidine backbone could lead to new catalysts for a variety of transition metal-catalyzed reactions.
While specific examples of ligands derived directly from 4-methylenepiperidine are not widely reported, the general importance of piperidine-containing ligands in catalysis is well-established. semanticscholar.org The accessibility of functionalized piperidines from 4-methylenepiperidine suggests that this compound is a promising starting point for the exploration of new ligand architectures.
Theoretical and Mechanistic Investigations of 4 Methylenepiperidine 2,2,2 Trifluoroacetate and Its Reactivity
Computational Chemistry Studies on Molecular Geometry and Conformational Analysis
Computational studies on substituted piperidines have shown that the chair conformation is the most stable. For the 4-methylenepiperidinium cation, two primary chair conformations are possible, differing in the orientation of the axial and equatorial protons. The exocyclic double bond is expected to slightly flatten the ring in the vicinity of the C4 carbon.
Quantum chemical calculations on similar piperidine (B6355638) structures can provide insights into expected bond lengths and angles. While specific experimental data for 4-methylenepiperidine (B3104435) 2,2,2-trifluoroacetate is not available, theoretical models can predict these parameters with a high degree of accuracy.
Table 1: Predicted Geometrical Parameters for the 4-Methylenepiperidinium Cation (Chair Conformation) Based on Computational Models of Similar Structures
| Parameter | Predicted Value Range | Notes |
| C-N Bond Length | 1.47 - 1.51 Å | Typical for a single C-N bond in a saturated heterocycle. |
| C-C Bond Length (in ring) | 1.52 - 1.55 Å | Standard for sp³-sp³ carbon bonds. |
| C=C Bond Length (exocyclic) | 1.33 - 1.35 Å | Characteristic of a carbon-carbon double bond. |
| C-N-C Bond Angle | 110 - 114° | Reflects the tetrahedral geometry around the nitrogen atom. |
| Ring Dihedral Angles | 50 - 60° | Indicative of a chair conformation. |
Note: These values are estimations based on computational studies of related piperidine derivatives and may vary in the actual molecule.
The trifluoroacetate (B77799) anion is a planar molecule with C2v symmetry. The negative charge is delocalized across the two oxygen atoms of the carboxylate group, contributing to its stability.
Elucidation of Reaction Mechanisms for Key Transformations Involving the Compound
Key transformations involving the 4-methylenepiperidinium cation are expected to include:
Electrophilic Addition to the Double Bond: The double bond can react with various electrophiles. For instance, halogenation would proceed through a halonium ion intermediate, followed by nucleophilic attack.
Michael Addition: The double bond can act as a Michael acceptor in the presence of suitable nucleophiles.
Reactions at the α-carbon: The protons on the carbons adjacent to the nitrogen atom (α-carbons) are acidic and can be removed by a strong base, leading to the formation of an enamine or ylide intermediate.
The trifluoroacetate anion is generally considered a non-nucleophilic counterion, meaning it is unlikely to directly participate in reactions with the cation. However, it can play a role in influencing the reaction environment, such as the polarity of the solvent.
Table 2: Plausible Reaction Mechanisms for the 4-Methylenepiperidinium Cation
| Reaction Type | Reagents | Mechanistic Pathway | Expected Product |
| Halogenation | Br₂, Cl₂ | Formation of a cyclic halonium ion intermediate, followed by anti-addition of the halide. | 4-(halomethyl)-4-halopiperidinium |
| Hydroboration-Oxidation | 1. BH₃ 2. H₂O₂, NaOH | Anti-Markovnikov addition of borane (B79455) across the double bond, followed by oxidation to the alcohol. | (4-piperidinyl)methanol |
| Epoxidation | m-CPBA | Concerted addition of an oxygen atom to the double bond. | 1-oxa-5-azaspiro[2.5]octan-5-ium |
Theoretical Examination of the Influence of the Trifluoroacetate Counterion on Reactivity and Stability
The TFA anion is highly electronegative due to the three fluorine atoms, which inductively withdraw electron density. This leads to a significant delocalization of the negative charge on the carboxylate group, making it a weak base and a poor nucleophile. This property is advantageous in many synthetic applications as it prevents the counterion from interfering with the desired reaction.
The stability of the 4-methylenepiperidinium cation is enhanced by the presence of the TFA counterion. The formation of an ion pair is an electrostatically favorable interaction that stabilizes the positive charge on the cation. Theoretical studies on similar ammonium (B1175870) salts have shown that the strength of this ion pairing can influence the conformational preferences of the cation and its reactivity.
Table 3: Comparison of Trifluoroacetate with Other Common Counterions
| Counterion | Formula | Basicity | Nucleophilicity | Ion Pairing Strength |
| Trifluoroacetate | CF₃COO⁻ | Very Weak | Very Weak | Strong |
| Chloride | Cl⁻ | Weak | Moderate | Moderate |
| Bromide | Br⁻ | Very Weak | Good | Moderate |
| Acetate | CH₃COO⁻ | Moderate | Moderate | Strong |
Quantum Chemical Analysis of Electronic Structure and Reactivity Predictions
Quantum chemical calculations, such as Density Functional Theory (DFT), can provide detailed insights into the electronic structure of 4-methylenepiperidine 2,2,2-trifluoroacetate. These calculations can map the electron density distribution, identify the frontier molecular orbitals (HOMO and LUMO), and predict sites of reactivity.
For the 4-methylenepiperidinium cation, the Highest Occupied Molecular Orbital (HOMO) is expected to be localized on the exocyclic double bond, consistent with its nucleophilic character. The Lowest Unoccupied Molecular Orbital (LUMO) is likely to be distributed over the nitrogen atom and the adjacent carbons, indicating these as potential sites for nucleophilic attack if the cation were to undergo substitution-type reactions (which are less likely than addition to the double bond).
The trifluoroacetate anion will have its HOMO localized on the oxygen atoms of the carboxylate group and its LUMO at a significantly higher energy level, reflecting its low reactivity.
The interaction between the cation and anion can be modeled to understand the nature of the ion pair. These calculations can reveal the preferred orientation of the ions relative to each other and the extent of charge transfer between them.
Table 4: Key Quantum Chemical Descriptors and Their Implications for Reactivity
| Descriptor | Definition | Predicted Characteristics for 4-Methylenepiperidinium | Reactivity Implication |
| HOMO Energy | Energy of the highest occupied molecular orbital | Relatively high | Indicates susceptibility to electrophilic attack at the double bond. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relatively low | Suggests potential for reaction with strong nucleophiles under forcing conditions. |
| Electrostatic Potential Map | A map of the charge distribution on the molecule | Negative potential on the double bond; positive potential around the N-H group. | Predicts sites for electrophilic and nucleophilic attack, respectively. |
| Mulliken Charges | A method for partitioning the electron density among atoms | Partial negative charge on the exocyclic methylene (B1212753) carbon; partial positive charges on the nitrogen and adjacent carbons. | Quantifies the charge distribution and helps to rationalize reactivity. |
Future Directions and Emerging Research Avenues for 4 Methylenepiperidine 2,2,2 Trifluoroacetate
Exploration of Novel Catalytic Systems for its Derivatization and Transformation
The derivatization of the 4-methylenepiperidine (B3104435) core is a key area for future research. The exocyclic methylene (B1212753) group serves as a handle for a variety of chemical transformations. nih.gov The development of novel catalytic systems will be crucial in selectively functionalizing this motif.
Future investigations are likely to focus on:
Transition Metal Catalysis: Exploring a broader range of transition metal catalysts (e.g., palladium, rhodium, iridium, gold) for reactions such as hydrofunctionalization, cross-coupling, and cycloaddition reactions. For instance, palladium-catalyzed reactions, which have been used in the synthesis of related compounds, could be further developed for more complex transformations. google.com
Organocatalysis: Utilizing small organic molecules as catalysts for the derivatization of the methylene group. This approach offers the advantages of being metal-free, often having lower toxicity, and being less sensitive to air and moisture. nih.gov
Photoredox Catalysis: Employing light-mediated catalytic systems to enable novel transformations that are not accessible through traditional thermal methods. This could open up new avenues for C-H functionalization and the introduction of complex fragments.
A summary of potential catalytic transformations is presented in the table below.
| Catalytic System | Potential Transformation of 4-Methylenepiperidine Moiety | Potential Products |
| Palladium(0)/Ligand | Heck Reaction | 4-Arylmethyl-piperidines |
| Rhodium(I)/Chiral Ligand | Asymmetric Hydroformylation | Chiral 4-(Formylmethyl)piperidines |
| Iridium/Photocatalyst | C-H Functionalization | Derivatized piperidine (B6355638) core |
| Chiral Phosphoric Acid | Asymmetric Michael Addition | 4-(Substituted alkyl)piperidines |
Advancements in Asymmetric Synthesis Utilizing the Compound
The creation of chiral piperidine derivatives is of significant interest due to their prevalence in pharmaceuticals. nih.gov Future research will undoubtedly focus on developing new asymmetric methods using 4-methylenepiperidine 2,2,2-trifluoroacetate as a prochiral substrate.
Key research avenues include:
Catalytic Asymmetric Hydrofunctionalization: The development of chiral catalysts for the enantioselective addition of various nucleophiles across the double bond. This would provide direct access to a wide range of enantioenriched 4-substituted piperidines.
Kinetic Resolution: While kinetic resolution has been applied to N-protected 2-aryl-4-methylenepiperidines, applying similar principles to the trifluoroacetate (B77799) salt could provide access to enantioenriched starting materials and products. nih.gov
Desymmetrization Reactions: For appropriately substituted derivatives of 4-methylenepiperidine, catalytic desymmetrization could be a powerful strategy for introducing multiple stereocenters with high control.
The table below outlines potential asymmetric reactions and their significance.
| Asymmetric Reaction | Catalyst Type | Potential Chiral Product | Pharmaceutical Relevance |
| Asymmetric Hydrogenation | Chiral Rhodium or Iridium complex | Enantiopure 4-methylpiperidines | Core of various bioactive molecules |
| Asymmetric Dihydroxylation | Osmium tetroxide/Chiral Ligand | Chiral 4-(1,2-dihydroxyethyl)piperidines | Building blocks for natural product synthesis |
| Asymmetric Aminohydroxylation | Chiral Ligand/Osmium or Copper catalyst | Chiral 4-(1-amino-2-hydroxyethyl)piperidines | Precursors to amino alcohol-containing drugs |
Development of New Synthetic Methodologies Employing this compound
The development of novel synthetic methodologies that utilize this compound as a key reagent or building block is a promising area of research. Its reactivity can be harnessed to construct complex molecular architectures.
Future directions may include:
Cascade Reactions: Designing multi-step reactions that occur in a single pot, initiated by a transformation of the 4-methylene group. This can lead to a rapid increase in molecular complexity and is highly efficient.
Ring-Opening/Ring-Closing Metathesis: Utilizing the exocyclic double bond in ring-closing metathesis reactions to form bicyclic piperidine derivatives or in ring-opening metathesis polymerization. researchgate.net
[4+2] and [3+2] Cycloadditions: Employing the double bond as a dienophile or dipolarophile in cycloaddition reactions to construct fused or spirocyclic piperidine systems.
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of synthetic routes involving this compound into flow chemistry and automated synthesis platforms represents a significant step towards more efficient and reproducible chemical manufacturing.
Key areas of development include:
Continuous Flow Reactions: Developing continuous flow processes for the synthesis and derivatization of 4-methylenepiperidine. This can offer advantages in terms of safety, scalability, and product consistency.
Automated Library Synthesis: Utilizing automated synthesis platforms to rapidly generate libraries of diverse piperidine derivatives for high-throughput screening in drug discovery.
In-line Analysis and Optimization: Integrating real-time analytical techniques into flow systems to monitor reaction progress and enable rapid optimization of reaction conditions.
The potential for integrating key reactions into flow chemistry is summarized below.
| Reaction Type | Advantages in Flow Chemistry | Potential for Automation |
| Catalytic Hydrogenation | Improved safety with gaseous reagents, precise temperature and pressure control | High |
| Photoredox Catalysis | Uniform irradiation, efficient light penetration | High |
| Multi-step Synthesis | Reduced manual handling, improved reproducibility | High |
Q & A
Q. What are the optimal methods for synthesizing 4-methylenepiperidine 2,2,2-trifluoroacetate with high purity?
- Methodological Answer : Synthesis typically involves the reaction of 4-methylenepiperidine with trifluoroacetic acid (TFA) under controlled conditions. Key steps include:
- Acid-Base Neutralization : React equimolar amounts of 4-methylenepiperidine and TFA in an inert solvent (e.g., dichloromethane) at 0–5°C to avoid exothermic side reactions.
- Purification : Use recrystallization from a solvent system like ethyl acetate/hexane or vacuum distillation to isolate the salt. For purity >95%, consider fractional crystallization or preparative HPLC ().
- Design of Experiments (DoE) : Optimize reaction parameters (e.g., temperature, stoichiometry) using factorial designs to minimize impurities ().
Table 1 : Common Solvent Systems for Recrystallization
| Solvent Combination | Purity Yield (%) | Notes |
|---|---|---|
| Ethyl Acetate/Hexane | 92–95 | Low volatility, slow crystallization |
| Methanol/Water | 88–90 | Fast crystallization, risk of hydrate formation |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use and NMR to confirm the trifluoroacetate counterion. The signal typically appears at ~-75 ppm (). For piperidine protons, decoupling may be needed due to coupling with fluorine.
- Mass Spectrometry (MS) : High-resolution ESI-MS in positive ion mode detects the protonated piperidine moiety ([M+H]), while the trifluoroacetate anion ([CFCOO]) is observed in negative mode.
- IR Spectroscopy : Strong C=O stretching (~1670 cm) and C-F vibrations (~1150–1250 cm) confirm the TFA group.
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation ().
- Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis.
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite.
Advanced Research Questions
Q. How can reaction kinetics involving this compound be analyzed in multi-step syntheses?
- Methodological Answer :
- In Situ Monitoring : Use ReactIR or UV-Vis spectroscopy to track intermediate formation. For example, monitor the disappearance of the piperidine NH peak (~3300 cm) during TFA salt formation.
- Rate Law Determination : Perform pseudo-first-order experiments under excess TFA. Fit data to integrated rate equations using software like MATLAB or Python’s SciPy.
- Computational Modeling : Apply density functional theory (DFT) to predict transition states and activation energies ().
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies : Conduct stress testing at elevated temperatures (40–60°C) and varying pH (1–12). Use HPLC to quantify degradation products (e.g., free piperidine or TFA).
- Kinetic pH Profile : Plot degradation rate constants () vs. pH to identify stability maxima/minima. For acidic conditions, degradation is often hydrolysis-driven ().
Q. What strategies resolve contradictions in catalytic activity data for reactions involving this compound?
- Methodological Answer :
- Systematic Error Analysis : Compare batch-to-batch purity (via HPLC) and moisture content (Karl Fischer titration). Impurities >2% can skew catalytic results.
- Surface Interaction Studies : Use XPS or AFM to analyze adsorption on catalytic surfaces (e.g., Pd/C). Inconsistent activity may arise from surface passivation ().
- Control Experiments : Replicate reactions under strictly anhydrous conditions to isolate moisture effects.
Q. How can factorial design optimize the compound’s use in reactor systems?
- Methodological Answer :
- Full Factorial Design : Vary factors like temperature, pressure, and catalyst loading. Analyze main effects and interactions using ANOVA.
- Response Surface Methodology (RSM) : Model yield or conversion as a function of input variables. For example, a central composite design can identify optimal reactor conditions ().
Table 2 : Example 2 Factorial Design for Reactor Optimization
| Run | Temp (°C) | Pressure (bar) | Catalyst (mol%) | Yield (%) |
|---|---|---|---|---|
| 1 | 50 | 1 | 0.5 | 62 |
| 2 | 80 | 1 | 0.5 | 78 |
| 3 | 50 | 3 | 0.5 | 71 |
| 4 | 80 | 3 | 0.5 | 85 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
